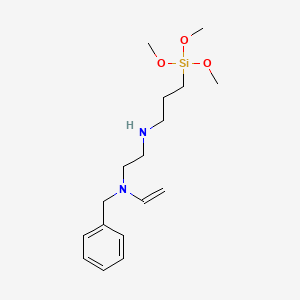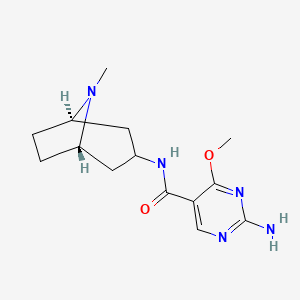
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(321)oct-3-yl)-, exo- is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, a methoxy group, and a bicyclic azabicyclo moiety
Métodos De Preparación
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- involves multiple steps, including the formation of the pyrimidine ring and the introduction of the amino and methoxy groups. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and methoxy groups, along with the bicyclic azabicyclo moiety, play a crucial role in its activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidinecarboxamides with different substituents. The uniqueness of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
91595-91-4 |
|---|---|
Fórmula molecular |
C14H21N5O2 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
2-amino-4-methoxy-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H21N5O2/c1-19-9-3-4-10(19)6-8(5-9)17-12(20)11-7-16-14(15)18-13(11)21-2/h7-10H,3-6H2,1-2H3,(H,17,20)(H2,15,16,18)/t8?,9-,10+ |
Clave InChI |
MCUXDVXVTWHMTH-PBINXNQUSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN=C(N=C3OC)N |
SMILES canónico |
CN1C2CCC1CC(C2)NC(=O)C3=CN=C(N=C3OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
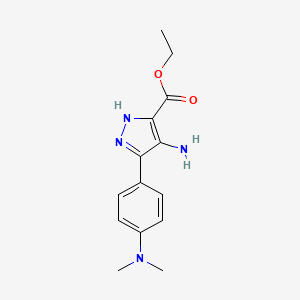

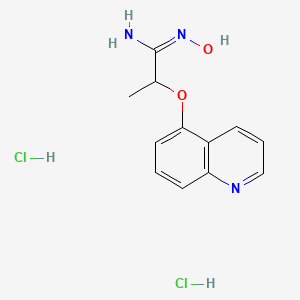
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

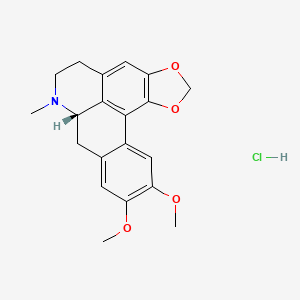
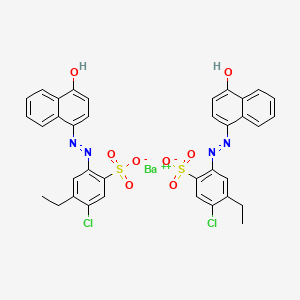

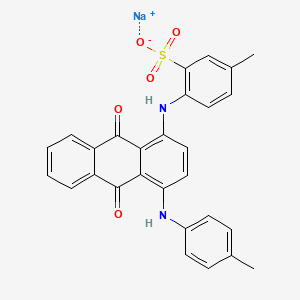
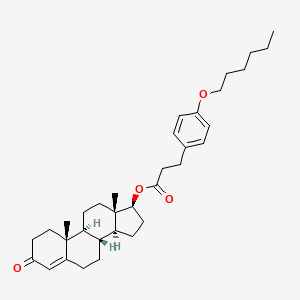

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
